8-Benzyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Benzyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a benzyl group at the 8-position and a naphthalene-1-carbonyl substituent at the 4-position.
Properties
IUPAC Name |
8-benzyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c29-24(22-12-6-10-20-9-4-5-11-21(20)22)28-23(25(30)31)18-32-26(28)13-15-27(16-14-26)17-19-7-2-1-3-8-19/h1-12,23H,13-18H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTACSUZBHYTIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Benzyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326811-55-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic structure that integrates a naphthalene moiety and an oxa-diazabicyclo framework. This unique architecture contributes to its interaction with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Research has indicated that derivatives of diazaspiro compounds exhibit notable antimicrobial properties. For instance, Mannich bases derived from related structures have demonstrated significant antibacterial activity against various strains, suggesting that the spirocyclic core may enhance membrane permeability or inhibit critical bacterial enzymes .
Anticancer Activity
Studies have explored the anticancer potential of similar diazaspiro compounds. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The mechanism appears to involve the inhibition of specific signaling pathways essential for tumor growth .
Neuroprotective Effects
There is emerging evidence that compounds with similar structural motifs may exert neuroprotective effects. For example, they may mitigate oxidative stress in neuronal cells by enhancing antioxidant enzyme activity and reducing inflammatory cytokine levels . This property could be particularly beneficial in neurodegenerative disorders.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for specific receptors involved in cell signaling pathways.
- Oxidative Stress Reduction : By enhancing the cellular antioxidant capacity, it may protect against oxidative damage.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various diazaspiro compounds, including derivatives of this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Study 2: Cancer Cell Apoptosis
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound could serve as a scaffold for developing novel anticancer agents targeting apoptosis pathways .
Data Tables
| Activity | Tested Strains/Cell Lines | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Membrane disruption |
| Escherichia coli | 12 | Enzyme inhibition | |
| Anticancer (Apoptosis) | MCF-7 (Breast Cancer) | 15 | Caspase activation |
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position acyl group significantly influences molecular properties and bioactivity. Key analogs include:
Key Observations :
- Aliphatic substituents (e.g., 3-methylbutanoyl in ) reduce steric hindrance, possibly enhancing solubility.
- Lipophilicity : Naphthalene-based analogs (target compound and ) exhibit higher lipophilicity due to fused aromatic rings, which may improve membrane permeability but reduce aqueous solubility.
- Discontinuation Trends : Compounds like and were discontinued, suggesting challenges in synthesis, stability, or efficacy in early-stage research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
